2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
2-{[3-(3-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core modified with a 3-methoxybenzyl substituent at position 3, a sulfanyl (-S-) linker at position 2, and an acetamide group terminating in a 1,3-thiazol-2-yl moiety.
Properties
IUPAC Name |
2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-30-15-6-4-5-14(11-15)12-27-21(29)20-19(16-7-2-3-8-17(16)31-20)26-23(27)33-13-18(28)25-22-24-9-10-32-22/h2-11H,12-13H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRZFXGZYGCKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide (CAS Number: 899754-56-4) is a complex organic molecule with potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H25N3O4S |
| Molecular Weight | 499.6 g/mol |
| CAS Number | 899754-56-4 |
The compound features a benzofuro-pyrimidine core structure linked to a thiazole moiety, which is significant for its biological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, thieno[2,3-d]pyrimidine derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. The compound may exhibit similar activities due to its structural analogies.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The sulfanyl group may enhance the compound's ability to interact with biological targets.
- Cytotoxicity Studies : Preliminary studies indicate that derivatives of pyrimidine compounds can inhibit tumor growth significantly. For example, certain thieno[2,3-d]pyrimidine derivatives showed IC50 values as low as 27.6 μM against breast cancer cell lines (MDA-MB-231) . While specific data on the compound's IC50 values are not yet available, its structural similarities suggest it could possess comparable efficacy.
Antimicrobial Activity
Compounds containing thiazole and pyrimidine rings are frequently investigated for their antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential activity against bacterial and fungal pathogens.
- In Vitro Studies : Research has shown that thiazole derivatives can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . Future studies should evaluate the specific antimicrobial efficacy of this compound.
Synthesis and Evaluation
Recent literature has documented the synthesis of various pyrimidine derivatives and their biological evaluations:
- Synthesis Methodologies : The compound can be synthesized through multi-step reactions involving condensation and cyclization techniques commonly used for creating complex heterocycles .
- Biological Evaluation : In vitro assays have been employed to assess the cytotoxic effects of synthesized derivatives on different cancer cell lines, indicating a strong correlation between structural modifications and biological activity .
Comparative Analysis
A comparative analysis with related compounds can provide insights into structure-activity relationships (SAR). For instance:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Thieno[2,3-d]pyrimidine derivative (example) | 27.6 | Anticancer |
| Other pyrimidine derivatives (various studies) | 29.3 - 43 | Anticancer |
This table illustrates the promising anticancer activities observed in related compounds, suggesting that further investigation into our target compound could yield significant findings.
Comparison with Similar Compounds
Key Observations :
- Core Modifications: The benzofuropyrimidinone core in the target compound distinguishes it from quinazolinone-based analogues (e.g., ), which may alter π-π stacking interactions with biological targets.
- Terminal Group : The 1,3-thiazol-2-yl moiety may engage in hydrogen bonding via its nitrogen atoms, contrasting with the hydrophobic trifluoromethylphenyl group in or the sulfamoylphenyl group in , which could enhance solubility.
Pharmacological Activity
- Anti-Exudative Activity : Sulfanyl-acetamide derivatives (e.g., triazole-based analogues) exhibit anti-exudative effects comparable to diclofenac sodium at 10 mg/kg . The thiazole terminal group in the target compound may enhance this activity due to improved binding to cyclooxygenase isoforms.
- Anticancer Potential: Benzofuropyrimidinones with thiadiazole termini (e.g., ) show in silico predictions of kinase inhibition, suggesting the target compound could similarly target tyrosine kinases.
Physicochemical Properties
- Solubility : The 3-methoxybenzyl group likely increases hydrophilicity compared to 3-methylbutyl (logP ~3.5) but reduces it relative to sulfamoylphenyl derivatives (logP ~2.1) .
- Stability : The sulfanyl linker may confer oxidative susceptibility, necessitating formulation under inert conditions, as seen in thiazine-based analogues .
Q & A
Q. What strategies mitigate solubility challenges in biological assays?
- Solutions :
- Use co-solvents (e.g., DMSO ≤1% v/v) or solubilizing agents (e.g., cyclodextrins).
- Synthesize phosphate or hydrochloride salts to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
